3-Methyl-2-nitrobenzonitrile

Catalytic hydrogenation Reaction selectivity Intermediate synthesis

3-Methyl-2-nitrobenzonitrile is the essential ortho-nitrobenzonitrile scaffold for selective aminobenzamide synthesis via catalytic hydrogenation—an outcome unattainable with 3- or 4-nitro isomers. The ortho-nitro/cyano proximity drives intramolecular oxidation to 2-amino-3-methylbenzamide, critical for benzamide pharmacophores. With quantified Log P 1.14 and aqueous solubility 0.83 mg/mL, it ensures predictable partitioning in multi-step syntheses. Available in ≥96% and 98% grades; procure the precise regiochemistry your SAR or process chemistry demands.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1885-77-4
Cat. No. B167913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrobenzonitrile
CAS1885-77-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,1H3
InChIKeyMIDHYAOVUFWYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4): Key Physicochemical and Structural Profile for Pharmaceutical and Agrochemical Intermediate Procurement


3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4; molecular formula C8H6N2O2; molecular weight 162.15 g/mol) is a disubstituted aromatic compound containing a nitrile group at position 1, a nitro group at position 2, and a methyl group at position 3 of the benzene ring . It is also referred to as 3-cyano-2-nitrotoluene [1]. The compound is a yellow crystalline solid with calculated physical properties including a density of 1.3±0.1 g/cm³, a boiling point of 318.8±30.0 °C at 760 mmHg, a flash point of 146.6±24.6 °C, and a refractive index of 1.568 . It has a topological polar surface area of approximately 69.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, and a calculated consensus Log P of 1.14 . Its primary utility is as a synthetic intermediate for pharmaceuticals, agrochemicals, and fine chemicals [2].

Why 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4) Cannot Be Replaced by Other Nitrobenzonitrile Isomers or Analogs


Generic substitution among nitrobenzonitrile isomers and their methyl-substituted derivatives is not scientifically valid due to fundamental differences in regiochemistry, steric environment, and reaction pathways. The ortho relationship between the nitro and nitrile groups in 3-methyl-2-nitrobenzonitrile creates a unique electronic and steric environment that governs its reactivity in downstream transformations. Catalytic hydrogenation studies on nitrobenzonitriles demonstrate that the proximity of the nitro group to the nitrile group dictates reaction outcomes: while 3- and 4-nitrobenzonitriles are reduced to primary amines under standard conditions, 2-nitrobenzonitrile undergoes intramolecular oxidation to 2-aminobenzamide [1]. The additional methyl substituent at position 3 further modulates reactivity by influencing regioselectivity in electrophilic and nucleophilic substitutions [2][3]. The compound also exhibits distinct physicochemical properties compared to its non-methylated counterpart (2-nitrobenzonitrile) and its positional isomer (2-methyl-3-nitrobenzonitrile), including differences in lipophilicity, aqueous solubility, and hydrogen bonding capacity [4]. These differential properties are critical for synthetic planning where solubility, partition coefficients, and reaction compatibility dictate process viability. Substituting an alternative isomer without re-optimizing reaction conditions would yield different products, altered regioselectivity, or compromised synthetic efficiency.

Quantitative Differentiation Evidence for 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4) Versus Closest Analogs


Hydrogenation Pathway Divergence: Ortho-Nitrobenzonitriles Produce Amides Rather Than Amines

The ortho-nitrobenzonitrile scaffold (which includes 3-methyl-2-nitrobenzonitrile) undergoes a fundamentally different hydrogenation pathway compared to meta- and para-nitrobenzonitrile isomers. Under standard Raney nickel-catalyzed hydrogenation conditions, 3- and 4-nitrobenzonitriles are reduced to their corresponding primary amines (aminobenzonitriles). In contrast, 2-nitrobenzonitrile and its substituted derivatives undergo intramolecular oxidation to yield aminobenzamides [1]. This divergent reactivity is a direct consequence of the proximity of the nitro group to the nitrile group and represents a critical differentiation point for downstream synthetic route design.

Catalytic hydrogenation Reaction selectivity Intermediate synthesis Process chemistry

Steric and Basicity Modulation by Ortho-Methyl Substitution in Benzonitrile Scaffolds

The presence of an ortho methyl group in alkyl-substituted benzonitriles, as found in 3-methyl-2-nitrobenzonitrile, introduces measurable steric effects that modulate basicity and proton affinity. In a systematic computational and experimental study of seven alkyl-substituted benzonitriles, one or two ortho methyl groups were shown to exert a relatively small but detectable steric effect operating almost exclusively in the protonated form, leading to weakened basicity [1]. This contrasts with the non-methylated analog 2-nitrobenzonitrile, which lacks this steric modulation, and with para-substituted isomers where steric effects are negligible. The nitro group at position 2 in 3-methyl-2-nitrobenzonitrile further amplifies electronic effects due to its strong electron-withdrawing nature, creating a unique combined steric-electronic profile distinct from other isomers.

Steric effects Basicity Proton affinity Structure-activity relationships

Calculated Physicochemical Differentiation: Log P and Solubility Profile of 3-Methyl-2-nitrobenzonitrile Versus Non-Methylated 2-Nitrobenzonitrile

The methyl substituent at position 3 in 3-methyl-2-nitrobenzonitrile significantly alters its lipophilicity and predicted aqueous solubility compared to the non-methylated parent compound 2-nitrobenzonitrile. For 3-methyl-2-nitrobenzonitrile, the calculated consensus Log P is 1.14 (range across five prediction methods: 0.1 to 1.81), and the predicted aqueous solubility (ESOL method) is 0.832 mg/mL (Log S = -2.29, classified as 'Soluble') . In contrast, 2-nitrobenzonitrile lacks the methyl group, resulting in lower lipophilicity. The methyl group also eliminates one hydrogen bond donor site compared to hydroxy-substituted analogs and increases molecular weight, affecting membrane permeability and formulation behavior. These differences are quantifiable and directly impact solvent selection, chromatographic separation conditions, and bioavailability predictions in drug discovery contexts.

Lipophilicity Aqueous solubility ADME properties Formulation science

Purity Specifications and Vendor Availability for 3-Methyl-2-nitrobenzonitrile

Commercially available 3-methyl-2-nitrobenzonitrile is supplied with defined purity specifications that vary by vendor, enabling procurement decisions based on application requirements. Multiple suppliers offer the compound at purities of 96% and 98% (NLT 98%) [1]. The compound is classified under pharmaceutical standards, aromatics, heterocycles, intermediates, and fine chemicals categories, with storage recommendations including room temperature in sealed dry containers protected from light, or refrigerated storage at 2–8 °C depending on the supplier [2]. This contrasts with some less common nitrobenzonitrile analogs that may have limited commercial availability or lower purity specifications.

Chemical purity Quality control Procurement specifications GMP synthesis

Optimal Application Scenarios for Procuring 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4)


Synthesis of 2-Amino-3-methylbenzamide Derivatives via Ortho-Specific Hydrogenation

3-Methyl-2-nitrobenzonitrile is the appropriate precursor for synthetic routes requiring ortho-nitrobenzonitrile-to-aminobenzamide conversion. Based on the established hydrogenation behavior of the ortho-nitrobenzonitrile scaffold, catalytic reduction yields the corresponding 2-amino-3-methylbenzamide rather than the aminobenzonitrile [1]. This divergent outcome is not achievable with 3- or 4-nitrobenzonitrile isomers. Researchers developing benzamide-containing pharmacophores or agrochemical actives should procure this specific ortho-substituted compound to access this transformation pathway.

Use as a Building Block Requiring Defined Lipophilicity for Synthetic Planning or Chromatographic Optimization

3-Methyl-2-nitrobenzonitrile exhibits a calculated consensus Log P of 1.14 and an ESOL-predicted aqueous solubility of 0.832 mg/mL (Log S = -2.29, 'Soluble' classification) . These quantified physicochemical parameters make it suitable for applications where predictable partitioning behavior is required, including liquid-liquid extraction workflows, reverse-phase HPLC method development, and multi-step syntheses where intermediate solubility affects reaction yield. The presence of the methyl group provides measurably increased lipophilicity compared to non-methylated 2-nitrobenzonitrile, enabling differentiated chromatographic retention and solvent partitioning.

Pharmaceutical Intermediate Applications Requiring Defined Purity Grades

3-Methyl-2-nitrobenzonitrile is commercially available in both 96% and 98% (NLT 98%) purity grades from multiple suppliers [2]. The compound is categorized under pharmaceutical standards, aromatics, heterocycles, intermediates, and fine chemicals [3]. This dual-grade availability enables procurement optimization: 98% material for sensitive transformations (e.g., late-stage functionalization in API synthesis, impurity profiling) and 96% material for early-stage intermediate preparation where cost efficiency is prioritized and minor impurities are tolerated.

Steric and Electronic Modulation in Medicinal Chemistry Structure-Activity Studies

3-Methyl-2-nitrobenzonitrile provides a defined steric and electronic environment characterized by an ortho-methyl group exerting measurable steric effects on basicity in the protonated form, combined with the strong electron-withdrawing nitro group at position 2 [4]. This distinct steric-electronic profile differentiates it from non-methylated 2-nitrobenzonitrile and from positional isomers such as 2-methyl-3-nitrobenzonitrile. Medicinal chemists conducting SAR studies on benzonitrile-derived scaffolds may specifically require this substitution pattern to evaluate the impact of combined ortho-nitro and meta-methyl substitution on target binding, metabolic stability, or physicochemical properties.

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